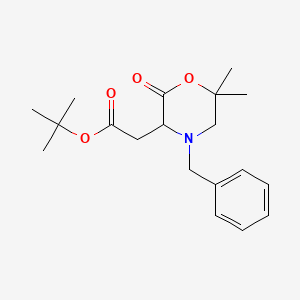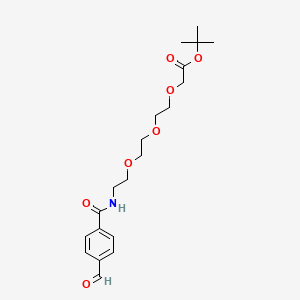
3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino and bromine group, and a benzamide moiety linked through an ethyl chain with a dimethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with the desired substitutions. This can be achieved through a series of reactions including halogenation and amination.
Coupling Reaction: The pyridine derivative is then coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogen derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogen derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-amino-5-chloropyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide
- 3-(6-amino-5-fluoropyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide
- 3-(6-amino-5-iodopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide
Uniqueness
3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C16H19BrN4O |
|---|---|
Molekulargewicht |
363.25 g/mol |
IUPAC-Name |
3-(6-amino-5-bromopyridin-3-yl)-N-[2-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C16H19BrN4O/c1-21(2)7-6-19-16(22)12-5-3-4-11(8-12)13-9-14(17)15(18)20-10-13/h3-5,8-10H,6-7H2,1-2H3,(H2,18,20)(H,19,22) |
InChI-Schlüssel |
UQHJBTTUNKJEPC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine](/img/structure/B11828105.png)


![tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate](/img/structure/B11828119.png)
![tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B11828124.png)
![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)

![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)





